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Compound Name: 5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics of 5-
Fluoro-2-methylpyridin-3-amine (CAS No. 1256835-55-8). Due to the limited availability of

public domain experimental data for this specific compound, this document presents a

combination of predicted spectroscopic values and generalized, detailed experimental

protocols for acquiring such data. The guide is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by

providing a foundational understanding of the expected spectroscopic profile of this fluorinated

pyridine derivative. The document includes predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presented in clear, tabular formats. Furthermore, standardized methodologies for these

analytical techniques are provided, alongside a visual workflow for the spectroscopic analysis

of a novel compound.

Introduction
5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative of interest in medicinal

chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the 3-

aminopyridine scaffold can significantly influence the molecule's physicochemical properties,

such as its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, affect

its binding affinity to biological targets and its overall pharmacokinetic profile. Accurate
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spectroscopic characterization is a critical step in the synthesis and application of such novel

compounds, ensuring structural integrity and purity. This guide provides an in-depth summary

of the predicted spectroscopic data and the necessary experimental protocols for the analysis

of 5-Fluoro-2-methylpyridin-3-amine.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Fluoro-2-
methylpyridin-3-amine. These values are based on computational models and analysis of

structurally similar compounds and should be used as a reference pending experimental

verification.

Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J) in

Hz

Assignment

H-4 ~7.2 - 7.4
Doublet of

doublets (dd)

J(H-F) ≈ 8-10,

J(H-H) ≈ 2-3
Pyridine Ring

H-6 ~7.8 - 8.0 Doublet (d) J(H-H) ≈ 2-3 Pyridine Ring

NH₂ ~3.5 - 4.5
Broad singlet (br

s)
- Amino Group

CH₃ ~2.2 - 2.4 Singlet (s) - Methyl Group
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¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

C-2 ~145 - 150 Pyridine Ring (bearing CH₃)

C-3 ~130 - 135 Pyridine Ring (bearing NH₂)

C-4
~120 - 125 (doublet, J(C-F) ≈

20-30 Hz)
Pyridine Ring

C-5
~150 - 155 (doublet, J(C-F) ≈

240-260 Hz)
Pyridine Ring (bearing F)

C-6
~135 - 140 (doublet, J(C-F) ≈

3-5 Hz)
Pyridine Ring

CH₃ ~15 - 20 Methyl Group

¹⁹F NMR
Predicted Chemical Shift

(ppm)
Reference

F-5 ~ -120 to -140 CFCl₃ at 0 ppm

Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic absorption bands for 5-Fluoro-2-methylpyridin-3-amine are listed below.
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (asymmetric &

symmetric)
3450 - 3250 Medium - Strong

C-H Stretch (aromatic) 3100 - 3000 Medium - Weak

C-H Stretch (aliphatic) 2980 - 2850 Medium - Weak

N-H Bend 1650 - 1580 Medium - Strong

C=C and C=N Stretch

(aromatic ring)
1600 - 1450 Medium - Strong

C-N Stretch (aromatic amine) 1335 - 1250 Strong

C-F Stretch 1250 - 1000 Strong

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Analysis Type Predicted m/z Assignment

Molecular Ion (M⁺) 126.06 C₆H₇FN₂

Major Fragments 111 [M - CH₃]⁺

99 [M - HCN]⁺

83 [M - CH₃ - HCN]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

compound such as 5-Fluoro-2-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear

probe.

Sample Preparation:

Weigh approximately 5-10 mg of 5-Fluoro-2-methylpyridin-3-amine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆, or MeOD) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used if necessary.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024 or more scans.

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

¹⁹F NMR Acquisition:

Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to

simplify the spectrum.
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Typical parameters: wide spectral width (e.g., 300 ppm), acquisition time of 1-2 seconds,

relaxation delay of 1-5 seconds, and 64-256 scans.

Process the data and reference the spectrum to an external or internal standard (e.g.,

CFCl₃ at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer, typically with a Diamond ATR (Attenuated Total

Reflectance) accessory.

Sample Preparation:

Place a small amount of the solid 5-Fluoro-2-methylpyridin-3-amine sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an

accumulation of 16-32 scans.

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC-MS system with an electron ionization (EI) source.

Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

Inject 1 µL of the sample solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5ms

column).

A typical GC temperature program might start at 50°C, hold for 2 minutes, then ramp at

10°C/min to 250°C and hold for 5 minutes.

The eluting compounds enter the mass spectrometer.

Acquire mass spectra over a range of m/z 40-500 using EI at 70 eV.

Analyze the resulting chromatogram to identify the retention time of the compound and the

corresponding mass spectrum for structural elucidation and fragmentation analysis.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized chemical compound.
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General Workflow for Spectroscopic Characterization

Compound Synthesis
and Purification

Preliminary Checks
(TLC, Melting Point)

Mass Spectrometry (MS)
- Molecular Weight

- Elemental Formula

Purity OK?

Infrared (IR) Spectroscopy
- Functional Group ID

NMR Spectroscopy
(1H, 13C, 19F, etc.)

2D NMR Experiments
(COSY, HSQC, HMBC)
(If structure is complex)

Ambiguity?

Data Analysis and
Structure Elucidation

Final Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Conclusion
This technical guide provides a foundational spectroscopic profile for 5-Fluoro-2-
methylpyridin-3-amine, a compound of interest for further research and development. While

experimental data is not yet widely available, the predicted values and detailed analytical

protocols herein offer a robust starting point for researchers. The combination of NMR, IR, and

MS analyses, as outlined, will be essential for the definitive structural confirmation and purity

assessment of this and related molecules, thereby facilitating their advancement in the drug

discovery pipeline.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-methylpyridin-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2724910#5-fluoro-2-methylpyridin-3-amine-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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